molecular formula C10H9F3O4 B14030296 2-(Methoxymethoxy)-5-(trifluoromethoxy)benzaldehyde

2-(Methoxymethoxy)-5-(trifluoromethoxy)benzaldehyde

Cat. No.: B14030296
M. Wt: 250.17 g/mol
InChI Key: SFFPYVQMNAFAJL-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)-5-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C10H9F3O4 It is characterized by the presence of both methoxymethoxy and trifluoromethoxy functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethoxy)-5-(trifluoromethoxy)benzaldehyde typically involves the introduction of methoxymethoxy and trifluoromethoxy groups onto a benzaldehyde precursor. One common method involves the reaction of 2-hydroxy-5-(trifluoromethoxy)benzaldehyde with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethoxy)-5-(trifluoromethoxy)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methoxymethoxy)-5-(trifluoromethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methoxymethoxy)-5-(trifluoromethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethoxy)-5-(trifluoromethoxy)benzaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both methoxymethoxy and trifluoromethoxy groups provides a combination of electron-donating and electron-withdrawing effects, making it a versatile compound for various chemical transformations .

Properties

Molecular Formula

C10H9F3O4

Molecular Weight

250.17 g/mol

IUPAC Name

2-(methoxymethoxy)-5-(trifluoromethoxy)benzaldehyde

InChI

InChI=1S/C10H9F3O4/c1-15-6-16-9-3-2-8(4-7(9)5-14)17-10(11,12)13/h2-5H,6H2,1H3

InChI Key

SFFPYVQMNAFAJL-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)OC(F)(F)F)C=O

Origin of Product

United States

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